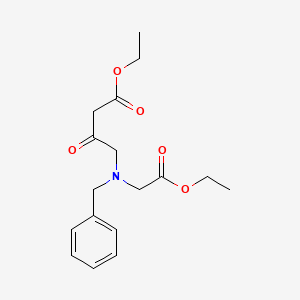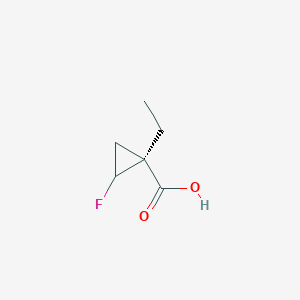![molecular formula C7H12F3NO B14863786 [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B14863786.png)
[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a methanol group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Reduced derivatives of the trifluoroethyl group
Substitution: Substituted derivatives at the trifluoroethyl group
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group makes it a valuable intermediate in the development of fluorinated compounds .
Biology: In biological research, this compound is studied for its potential effects on biological systems. Its trifluoroethyl group can interact with biological molecules, making it a candidate for drug development and biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can form strong interactions with proteins and enzymes, affecting their function. This interaction can lead to changes in biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol: (CAS 1250714-14-7)
(®-1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl)methanol: (CAS 159762-98-8)
((S)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl)methanol: (CAS 1568220-07-4)
Comparison: Compared to other similar compounds, this compound is unique due to its specific stereochemistry and the presence of the trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-3-1-2-6(11)4-12/h6,12H,1-5H2 |
InChI Key |
DWDSSOCFCNITEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14863712.png)




![4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B14863735.png)






